4-Guanidino-2-methoxybenzoic acid
Overview
Description
4-Guanidino-2-methoxybenzoic acid is a compound with the molecular formula C9H11N3O3 . It has a molecular weight of 209.2 . The compound is a solid and is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Guanidino-2-methoxybenzoic acid is 1S/C9H11N3O3/c1-15-7-4-5 (12-9 (10)11)2-3-6 (7)8 (13)14/h2-4H,1H3, (H,13,14) (H4,10,11,12) . This indicates that the compound contains a methoxy group (-OCH3) and a guanidino group (-C(=NH)(NH2)) attached to a benzoic acid core .Physical And Chemical Properties Analysis
4-Guanidino-2-methoxybenzoic acid has a boiling point of 380.2°C at 760 mmHg and a melting point of 195-196°C .Scientific Research Applications
Analytical Methodologies and Substance Identification
4-Guanidino-2-methoxybenzoic acid and its derivatives are utilized in the development of analytical methodologies. A study by Yin et al. (2009) describes a high-performance liquid chromatographic (HPLC) method for assaying and detecting related substances of 4'-carbomethoxyphenyl 4-guanidinobenzoate mesylate, a compound closely related to 4-Guanidino-2-methoxybenzoic acid. This method exhibits good chromatographic separation and is sensitive, with a limit of detection of 15 ng/mL, highlighting its utility in the precise analysis of such compounds (Yin, Hang, & Zhang, 2009).
Structural Analysis and Compound Characterization
The structural characteristics of compounds related to 4-Guanidino-2-methoxybenzoic acid are significant for understanding their properties and potential applications. For instance, the crystal structure of a novel inner salt derivative, 4-guanidino-2-hydroxybenzoic acid, was elucidated by Wei et al. (2005), providing insights into the interactions and stability of such compounds through hydrogen bonds and π–π stacking interactions (Wei, Zhang, Zhu, & Wang, 2005).
Biosynthetic and Biochemical Applications
Research into 4-hydroxybenzoic acid derivatives, closely related to 4-Guanidino-2-methoxybenzoic acid, explores their biosynthesis and potential applications in various fields such as food, cosmetics, and pharmacy. Wang et al. (2018) discuss the biosynthesis of value-added bioproducts from 4-hydroxybenzoic acid, underlining the role of synthetic biology and metabolic engineering in producing high-value bioproducts (Wang, Bilal, Hu, Wang, & Zhang, 2018).
Enzyme Inhibition and Bioactive Compound Development
Studies on enzyme inhibitors derived from benzoic acid derivatives, including 4-Guanidino-2-methoxybenzoic acid, are crucial for drug development and understanding biochemical pathways. Jones and Porter (1999) investigated phenyl esters of 2-benzoylbenzoates as inhibitors of serine protease enzymes, demonstrating the potential of these compounds in modulating enzyme activity and providing a basis for therapeutic agent development (Jones & Porter, 1999).
Material Science and Polymer Research
In material science, derivatives of 4-Guanidino-2-methoxybenzoic acid contribute to the development of functional polymers and materials. For example, research by Ferreira et al. (2015) explores the electropolymerization of 4-aminobenzoic acid, a structurally similar compound, for creating platforms applied in biosensor development, showcasing the versatility of such compounds in technological applications (Ferreira, Santos, Cruz, Corrêa, Verly, & Silva, 2015).
Safety And Hazards
The safety information available indicates that this compound should be handled with care. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
properties
IUPAC Name |
4-(diaminomethylideneamino)-2-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-15-7-4-5(12-9(10)11)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14)(H4,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYCWERYJWNAKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591180 | |
Record name | 4-[(Diaminomethylidene)amino]-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Guanidino-2-methoxybenzoic acid | |
CAS RN |
173731-96-9 | |
Record name | 4-[(Diaminomethylidene)amino]-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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